2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a piperazine ring, which is further modified with tert-butyl, ethyl, and methyl groups. The presence of a nitrile group adds to its chemical reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and subsequent functionalization with tert-butyl, ethyl, and methyl groups. The nitrile group is usually introduced in the final steps of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction can produce amines, and substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: These compounds share structural similarities with the presence of tert-butyl groups and a pyrimidine core.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features tert-butyl groups and complex organic structures.
Uniqueness
2-[4-(2-Tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to its specific combination of functional groups and structural features. The presence of both a piperazine ring and a nitrile group, along with the tert-butyl, ethyl, and methyl substituents, distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H27N7 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[4-(2-tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C20H27N7/c1-6-16-14(2)23-18(20(3,4)5)25-17(16)26-9-11-27(12-10-26)19-22-8-7-15(13-21)24-19/h7-8H,6,9-12H2,1-5H3 |
InChI Key |
IJVABAVIBCDSNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C#N)C(C)(C)C)C |
Origin of Product |
United States |
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